molecular formula C18H19BrN2OS B5112289 4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5112289
M. Wt: 391.3 g/mol
InChI Key: KHZPPZAAJUKANH-UHFFFAOYSA-N
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Description

4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting thiazole intermediate is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles.

Scientific Research Applications

4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
  • 2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (2E)-3-(2-methoxyphenyl)-2-phenylacrylate

Uniqueness

4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.BrH/c1-12-8-9-13(2)14(10-12)16-11-22-18(20-16)19-15-6-4-5-7-17(15)21-3;/h4-11H,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZPPZAAJUKANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=CC=C3OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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